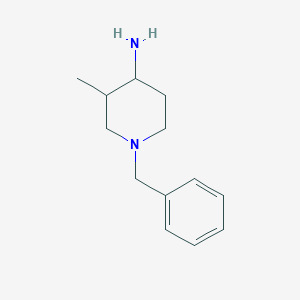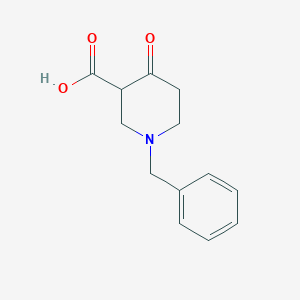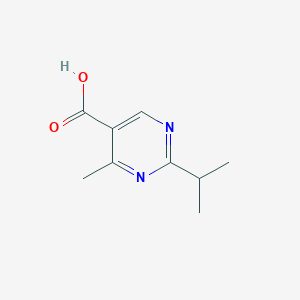
4-ブロモキノリン-6-カルボン酸
概要
説明
4-Bromoquinoline-6-carboxylic acid (4-BQCA) is a heterocyclic aromatic compound with a quinoline ring structure. It is an important organic building block used in the synthesis of organic compounds, and has a wide range of applications in the pharmaceutical, agricultural, and food industries. The compound has been studied extensively in recent years due to its unique properties and potential applications.
科学的研究の応用
有機合成
4-ブロモキノリン-6-カルボン酸は、有機合成において重要な役割を果たします。これは、複雑なキノリン誘導体を構築するための汎用性の高いビルディングブロックとして役立ちます。 これらの誘導体は、様々な医薬品を製造するための中間体として使用できる小分子の合成に不可欠です .
ナノテクノロジー
ナノテクノロジーの分野では、キノリン誘導体を含むカルボン酸が、ナノマテリアルの表面改質に使用されています。 それらは、多層カーボンナノチューブ(MWCNT)などの金属ナノ粒子やカーボンナノ構造の分散と組み込みを支援し、高度なポリマーナノマテリアルの作成に不可欠です .
ポリマー産業
4-ブロモキノリン-6-カルボン酸は、ポリマー産業においても用途があります。これは、モノマー、添加剤、または触媒として作用する可能性のあるポリマーの合成に関与しています。 これは、様々な産業用途向けの強化された特性を持つ新素材の開発において特に重要です .
医学
4-ブロモキノリン-6-カルボン酸を含むキノリン化合物は、医薬品化学において不可欠です。 それらは、多くの生物学的に活性な分子の骨格を形成し、幅広い疾患に対する治療の可能性のために創薬に使用されています .
薬学
薬学では、4-ブロモキノリン-6-カルボン酸は、医薬品塩の開発において重要です。 これらの塩は、溶解性やバイオアベイラビリティなどの薬物のバイオファーマシューティカル特性を改善することができ、効果的な薬物送達に不可欠です .
表面改質
この化合物は、材料の表面改質にも役立ちます。 これは、様々な基質の表面特性を変更して、生物システムとの相互作用を強化するために使用でき、これは生体医用工学と研究において不可欠です .
Safety and Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 4-Bromoquinoline-6-carboxylic acid could be in the exploration of its potential applications in these fields.
特性
IUPAC Name |
4-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDXJSHQARTINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625351 | |
| Record name | 4-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219763-87-8 | |
| Record name | 4-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)



